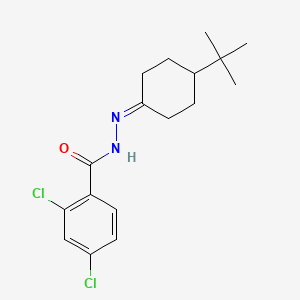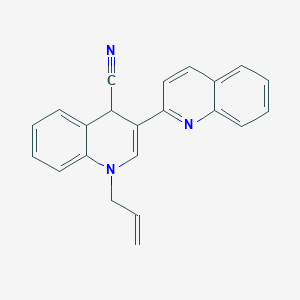![molecular formula C22H22FN3O4 B12470532 1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12470532.png)
1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a fluorophenyl group, and a carbamoyl moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and carbamoyl groups. One common synthetic route involves the reaction of 4-fluoroaniline with a suitable carboxylic acid derivative under controlled conditions to form the carbamoyl intermediate. This intermediate is then reacted with a pyrrolidine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)carbamoylcyclopropanecarboxylic acid: Shares the fluorophenyl and carbamoyl groups but differs in the core structure.
Pyrrolidine sulfonamides: Contain the pyrrolidine ring and exhibit similar biological activities.
Uniqueness
1-(4-{[(4-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H22FN3O4 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxo-N-prop-2-enylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22FN3O4/c1-2-11-24-22(29)15-12-21(28)26(13-15)18-7-9-19(10-8-18)30-14-20(27)25-17-5-3-16(23)4-6-17/h2-10,15H,1,11-14H2,(H,24,29)(H,25,27) |
Clé InChI |
IZDNXDAXVMPTPX-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-Nitrophenyl)ethynyl]anthracene](/img/structure/B12470450.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B12470456.png)
![2-Oxo-2-phenylethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470460.png)

![2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12470474.png)
![ethyl 4-[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12470484.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12470490.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12470491.png)
![3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B12470496.png)

![N-[2-(3-chlorophenyl)ethyl]-2-phenylbutanamide](/img/structure/B12470513.png)
![2-(4-Nitrophenyl)-2-oxoethyl 4-{[4-(4-tert-butylphenoxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12470520.png)

![2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470539.png)
